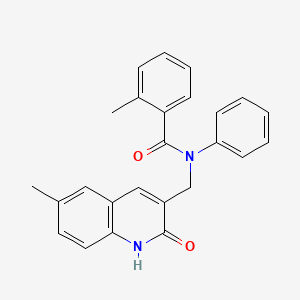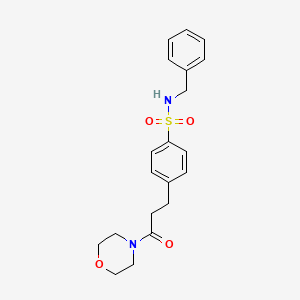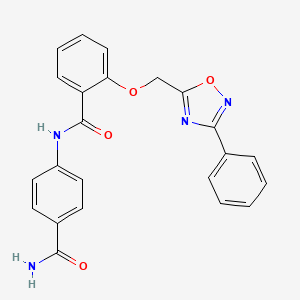
N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives that have been reported to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been reported to induce apoptosis in cancer cells by activating certain signaling pathways. Furthermore, it has been suggested that N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 may inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been suggested that N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 may have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, it exhibits significant biological activities that can be easily evaluated using various in vitro and in vivo assays. However, the compound has certain limitations. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Furthermore, the compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1. One potential direction is to evaluate its efficacy in preclinical models of cancer and other diseases. Another direction is to investigate its mechanism of action in more detail, particularly with respect to its neuroprotective effects. Furthermore, it may be useful to explore the potential of N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 as a lead compound for the development of novel therapeutics for cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 involves the reaction of 4-aminobenzoic acid with 3-phenyl-1,2,4-oxadiazol-5-amine and 4-(chloromethyl)phenyl isocyanate. The reaction is carried out in the presence of a base and a solvent under controlled conditions. The yield of the compound is reported to be high, and the purity is verified by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide 1 has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to exhibit significant anticancer activity against different cancer cell lines. The compound has also been evaluated for its anti-inflammatory, antifungal, and antibacterial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c24-21(28)15-10-12-17(13-11-15)25-23(29)18-8-4-5-9-19(18)30-14-20-26-22(27-31-20)16-6-2-1-3-7-16/h1-13H,14H2,(H2,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMGJMPMWJGERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



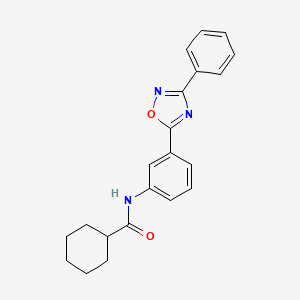
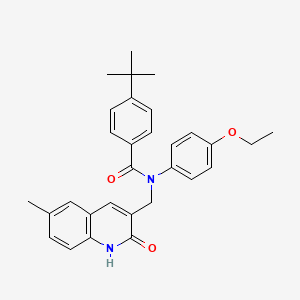

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)
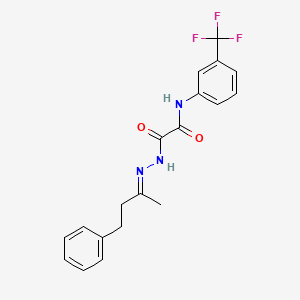


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
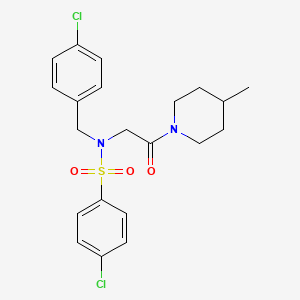
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
